molecular formula C10H14O5 B13737160 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate CAS No. 29818-16-4

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate

Cat. No.: B13737160
CAS No.: 29818-16-4
M. Wt: 214.21 g/mol
InChI Key: NGZDFOYYIXAAPC-UHFFFAOYSA-N
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Description

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate is an organic compound with the molecular formula C10H14O5. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol, toluene, and dichloromethane. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be synthesized through a multi-step process:

Chemical Reactions Analysis

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetoacetate group is replaced by other nucleophiles.

    Polymerization: It can be polymerized to form polymers with specific properties

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acetoacetates .

Scientific Research Applications

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and delivery systems.

    Industry: It is used in the production of polymers, adhesives, and coatings

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The acetoacetate group can undergo keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate can be compared with similar compounds such as:

    2-(Methacryloyloxy)ethyl acetoacetate: Similar in structure but with different reactivity and applications.

    2-(Acetoacetoxy)ethyl methacrylate: Used in polymer synthesis with distinct properties.

    Ethylene glycol monoacetoacetate monomethacrylate: Another related compound with unique uses in industry

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.

Properties

CAS No.

29818-16-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

1-prop-2-enoyloxypropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C10H14O5/c1-4-9(12)14-6-8(3)15-10(13)5-7(2)11/h4,8H,1,5-6H2,2-3H3

InChI Key

NGZDFOYYIXAAPC-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)OC(=O)CC(=O)C

Origin of Product

United States

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